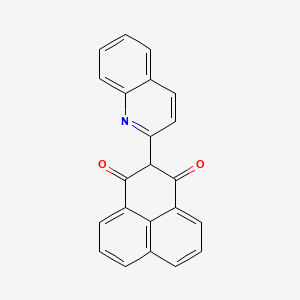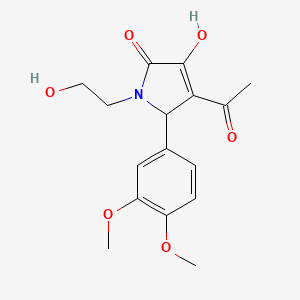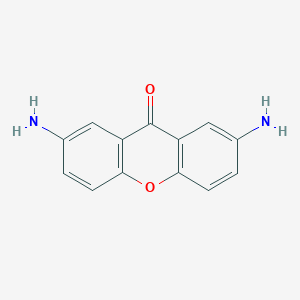
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione, also known as QPD, is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. QPD is a derivative of phenalene-1,3(2H)-dione, which is a promising scaffold for the development of new drugs and materials.
作用機序
The mechanism of action of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione as an anticancer agent involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione binds to the enzyme-DNA complex and stabilizes the cleavage complex, preventing the religation of DNA strands and causing DNA breaks.
Biochemical and Physiological Effects:
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione-induced DNA damage leads to cell cycle arrest and apoptosis, which are important mechanisms for cancer treatment. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
One advantage of using 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione in lab experiments is its high yield and purity through the Pd-catalyzed cross-coupling reaction. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione can also be easily modified to introduce functional groups for specific applications. However, the synthesis of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione through other methods may require harsh reaction conditions and result in low yields. Another limitation is the limited solubility of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione in aqueous solutions, which may affect its bioavailability and efficacy in biological assays.
将来の方向性
In the future, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione could be further explored for its potential applications in drug delivery, imaging, and sensing. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione-based materials could also be developed for environmental remediation and energy storage. In addition, the structure-activity relationship of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione could be investigated to optimize its anticancer activity and selectivity.
合成法
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione can be synthesized through various methods, including the Pd-catalyzed cross-coupling reaction, the Friedel-Crafts reaction, and the oxidative cyclization reaction. Among these methods, the Pd-catalyzed cross-coupling reaction is the most efficient and widely used approach for the synthesis of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione.
科学的研究の応用
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for dye-sensitized solar cells. In materials science, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as porous organic frameworks and metal-organic frameworks. In medicinal chemistry, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been investigated as a potential anticancer agent due to its ability to inhibit the activity of topoisomerase II, a crucial enzyme for DNA replication and transcription.
特性
IUPAC Name |
2-quinolin-2-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-21-15-8-3-6-14-7-4-9-16(19(14)15)22(25)20(21)18-12-11-13-5-1-2-10-17(13)23-18/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOXSJKQAXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)

![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5177409.png)
![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)
![1-cyclopropyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5177447.png)
![N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5177448.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(3-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5177451.png)